molecular formula C15H17FN2O4 B2892848 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide CAS No. 1797092-44-4

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide

Cat. No.: B2892848
CAS No.: 1797092-44-4
M. Wt: 308.309
InChI Key: AEHKEIAXNGIEAC-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide (CAS 1797092-44-4) is a specialized synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to a fluorophenyl-methoxyethyl acetamide moiety . Its structure includes an activated ester group, which makes it a valuable reactive intermediate for peptide coupling and bioconjugation chemistry, enabling selective acylation reactions . The incorporation of the 3-fluorophenyl substitution is a strategic feature that may enhance binding affinity in medicinal chemistry applications and improve metabolic stability, while the methoxyethyl chain can contribute to favorable solubility and pharmacokinetic properties . Compounds with similar N-succinimide scaffolds have demonstrated significant bioactive potential, such as serving as positive allosteric modulators of neuronal glutamate transporters, showing potent in vivo antiseizure activity and highlighting the value of this chemical class in neuroscience and drug discovery research . This combination of features makes this fluorinated compound a versatile building block suited for advanced research in targeted drug design, particularly in projects where fluorinated aromatic systems are desired for optimizing receptor interaction . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4/c1-22-12(10-3-2-4-11(16)7-10)8-17-13(19)9-18-14(20)5-6-15(18)21/h2-4,7,12H,5-6,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHKEIAXNGIEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CN1C(=O)CCC1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Methoxyethyl Chain: This can be done through alkylation reactions using suitable alkyl halides or alcohols.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl chain or the pyrrolidinone ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological pathways or as a ligand in receptor binding studies.

    Medicine: Investigation as a potential therapeutic agent, particularly in the treatment of diseases where enzyme inhibition or receptor modulation is beneficial.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. This interaction could involve binding to the active site of an enzyme or modulating the receptor’s conformation, thereby influencing downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Acetamide Nitrogen Melting Point (°C) Yield (%) Purity (%) Molecular Weight (g/mol)
Target: 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide 2-(3-fluorophenyl)-2-methoxyethyl Not reported Not reported Not reported 330.79 (calculated)
N-(3-Fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (16) 3-fluorobenzyl 136.7–137.7 69.4 >99.9 341.12
N-(4-Fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (17) 4-fluorobenzyl 146.3–147.7 65.7 >99.9 341.12
N-(2-Fluorophenethyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (26) 2-fluorophenethyl 142.4–142.8 69.8 >99.9 355.14
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]acetamide () 2-(5-chlorothiophen-2-yl)-2-methoxyethyl Not reported Not reported Not reported 330.79

Key Observations:

  • Substituent Effects on Melting Points: Linear N-benzyl/arylalkyl substituents (e.g., 3-fluorobenzyl in compound 16) exhibit lower melting points (136–147°C) compared to bulkier or branched groups, which may disrupt crystallinity.
  • Electronic and Steric Influences: The meta-fluorine position on the phenyl ring (as in the target compound) may enhance dipole interactions compared to ortho/para-fluorine analogs, affecting solubility and binding affinity in biological systems .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide , also known by its CAS number 74124-79-1, is a derivative of pyrrolidine that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18F1N3O3C_{15}H_{18}F_{1}N_{3}O_{3}, with a molecular weight of approximately 303.32 g/mol. The structure features a pyrrolidine ring, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with a similar structure exhibit various biological activities, including anticonvulsant and antinociceptive properties. The following sections summarize these findings.

Anticonvulsant Activity

A study on hybrid compounds derived from pyrrolidine derivatives demonstrated broad-spectrum anticonvulsant effects in mouse models. Specifically, one compound showed an effective dose (ED50) in the maximal electroshock (MES) test of 23.7 mg/kg, indicating significant anticonvulsant properties . This suggests that our compound may also possess similar activity due to its structural similarities.

Antinociceptive Properties

The same study highlighted that certain derivatives exhibited antinociceptive effects in formalin-induced pain models. The mechanisms proposed include inhibition of sodium/calcium currents and antagonism of TRPV1 receptors, which are involved in pain perception . This indicates potential applications in pain management.

The biological activity of this compound may involve several mechanisms:

  • Sodium Channel Inhibition : Similar compounds have shown to inhibit sodium channels, which are crucial in the propagation of action potentials in neurons.
  • Calcium Channel Modulation : By modulating calcium influx, these compounds can affect neurotransmitter release and neuronal excitability.
  • TRPV1 Receptor Antagonism : Inhibition of TRPV1 receptors can lead to reduced pain signaling pathways.

Case Studies and Research Findings

Several studies have been conducted on related compounds that provide insights into the biological activity of our target compound:

StudyFindingsImplications
Multitargeted Compounds Derived from PyrrolidinonesShowed anticonvulsant effects with ED50 values in various seizure modelsSuggests potential for epilepsy treatment
Synthesis and Biological EvaluationNew derivatives demonstrated antibacterial and antifungal activitiesHighlights versatility in therapeutic applications
Structure-Activity Relationship StudiesIdentified key structural features necessary for biological efficacyGuides future drug design efforts

Q & A

Q. Key Considerations :

  • Temperature control (often 25–80°C) to prevent side reactions .
  • pH adjustments to optimize amide bond formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorophenyl protons at δ 6.9–7.5 ppm, methoxy groups at δ 3.8 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1667 cm⁻¹ for dioxopyrrolidinyl) and amide N–H bonds (~3468 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .

Q. Data Contradiction Note :

  • reports 54.21% carbon content vs. a theoretical 53.1%, suggesting impurities; elemental analysis must be paired with HPLC .

Advanced: How is the compound evaluated for biological activity, and what models are used?

Methodological Answer:

  • In vitro assays :
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
    • Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .
  • In vivo models :
    • Acute toxicity in rodents (e.g., Wistar rats) at 50–200 mg/kg doses .
  • Structure-Activity Relationship (SAR) : Modifying the fluorophenyl or methoxy groups to assess potency changes .

Q. Example SAR Table :

DerivativeModificationIC₅₀ (Cancer Cell Line)
Parent compoundNone25 µM (MCF-7)
3-Nitro analog-NO₂ at phenyl12 µM (MCF-7)

Advanced: How do researchers address discrepancies in spectral or biological data?

Methodological Answer:

  • Spectral Replication : Re-running NMR/MS under standardized conditions (e.g., deuterated solvent purity) .
  • Batch Analysis : Comparing multiple synthesis batches to isolate procedural errors .
  • Biological Triplicates : Conducting assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

Q. Case Study :

  • notes a nitrogen content mismatch (found 6.57% vs. calculated 9.79%), resolved via HPLC-purified retesting .

Basic: What purification methods are recommended for isolating the compound?

Methodological Answer:

  • Liquid-Liquid Extraction : Separates polar by-products using dichloromethane/water .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in chloroform) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Models interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • ADMET Prediction (SwissADME) : Estimates logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .

Q. Example Prediction :

PropertyPredicted Value
logP2.8
CYP3A4 substrateYes

Basic: How should the compound be stored to ensure stability?

Methodological Answer:

  • Temperature : -20°C in amber vials to prevent photodegradation .
  • Atmosphere : Argon gas overlay to inhibit oxidation .
  • Solubility : Store in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .

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